monoethyl N-methyloxalamic acid

Description

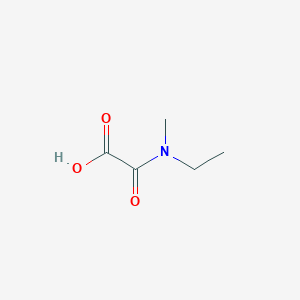

Monoethyl N-methyloxalamic acid is an oxalic acid derivative characterized by an ethyl ester group and an N-methylamide substituent. Its structure can be inferred as ethyl hydrogen (N-methyloxalamate), combining features of oxalic acid monoethyl ester (monoethyl oxalate) and an N-methylated amide moiety.

Key properties, such as solubility, stability, and reactivity, would depend on the interplay between its ester and amide groups.

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

2-[ethyl(methyl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C5H9NO3/c1-3-6(2)4(7)5(8)9/h3H2,1-2H3,(H,8,9) |

InChI Key |

ZCGJRLXCWZCTOU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Monoethyl Oxalate (Oxalic Acid Monoethyl Ester)

Structure : Ethyl ester of oxalic acid (C₄H₆O₄).

Key Features :

- Simpler structure lacking the N-methylamide group.

- Used as a precursor in organic synthesis, particularly for hydroxamic acids .

Adipic Acid Monoethyl Ester

Structure : Ethyl ester of adipic acid (C₈H₁₄O₄).

Key Features :

- Longer aliphatic chain (six-carbon backbone) compared to oxalic acid derivatives.

- Applications in polymer research and as a plasticizer precursor . Regulatory Status: Classified as non-hazardous, enhancing its utility in industrial settings .

Malonamate Derivatives (e.g., N-[2-(6-Methoxy)benzothiazolyl] Malonamic Acid)

Structure : Malonic acid derivatives with heterocyclic amine substituents.

Key Features :

N-Methylalanine (as a Structural Analog)

Structure: Methylated derivative of alanine (C₄H₉NO₂). Key Features:

- Highlights the role of N-methylation in altering bioavailability and metabolic stability, a feature relevant to monoethyl N-methyloxalamic acid’s design .

Data Table: Comparative Analysis of Compounds

*Structure inferred from analogous compounds.

Notes and Limitations

- Research Gaps : Specific bioactivity, pharmacokinetics, and toxicity data are absent in the provided evidence. Further in vitro and in vivo studies are required.

- Synthesis Challenges : Scalability and yield optimization for EDC·HCl-mediated coupling need exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.